molecular formula C9H7N5O3 B14328453 (5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone CAS No. 104035-16-7

(5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone

Cat. No.: B14328453
CAS No.: 104035-16-7
M. Wt: 233.18 g/mol
InChI Key: DWRHNGPRYYMELX-UHFFFAOYSA-N
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Description

(5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a triazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone typically involves the reaction of 5-amino-1H-1,2,4-triazole with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

(5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    (5-Amino-1H-1,2,4-triazol-1-yl)(2-methylphenyl)methanone: Contains a methylphenyl group instead of a nitrophenyl group.

Uniqueness

(5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone is unique due to the presence of both an amino group and a nitrophenyl group, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

104035-16-7

Molecular Formula

C9H7N5O3

Molecular Weight

233.18 g/mol

IUPAC Name

(5-amino-1,2,4-triazol-1-yl)-(2-nitrophenyl)methanone

InChI

InChI=1S/C9H7N5O3/c10-9-11-5-12-13(9)8(15)6-3-1-2-4-7(6)14(16)17/h1-5H,(H2,10,11,12)

InChI Key

DWRHNGPRYYMELX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C(=NC=N2)N)[N+](=O)[O-]

Origin of Product

United States

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